molecular formula C9H12N6 B2662963 4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine CAS No. 85460-38-4

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine

Cat. No. B2662963
CAS RN: 85460-38-4
M. Wt: 204.237
InChI Key: ADAWETSAVXSBNR-UHFFFAOYSA-N
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Description

The compound “4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms .


Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides . The synthesis of such compounds often involves heating the reactants in an oil bath at reflux temperature .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrimidine and 1,2,4-triazole rings are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrimidine Linked Heterocyclics : The compound and its derivatives have been synthesized through microwave irradiative cyclocondensation, showing potential in insecticidal and antibacterial activities. The structures of these compounds were determined using spectroscopic studies, and their biological efficacy was evaluated against specific microorganisms and insects (Deohate & Palaspagar, 2020).

  • Antibacterial Agent : A related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, demonstrated potential as an antibacterial agent. Experimental and theoretical studies, including X-ray diffraction and DFT calculations, provided insights into its structure-activity relationship, showing good to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Murugavel et al., 2015).

  • Antifungal Effects : Derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine containing a heterocyclic compound were synthesized and investigated for their antifungal effects against important types of fungi, including Aspergillus terreus and Aspergillus niger. The study concluded that these derivatives exhibit promising antifungal properties, potentially developing into useful antifungal agents (Jafar et al., 2017).

Chemical Synthesis and Characterization

  • Stable Betainic Pyrimidinaminides : Research on the synthesis and characterization of stable betainic pyrimidinaminides, which are formed on nucleophilic substitution, showcases the versatility of pyrimidine derivatives in creating compounds with potential applications in various chemical reactions and potential biological activities (Schmidt, 2002).

  • Novel Multicomponent Synthesis : A novel approach for the synthesis of pyridine-pyrimidines and their bis-derivatives was developed, catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This method highlights the potential for creating complex pyrimidine-based structures efficiently, which could have implications in medicinal chemistry and material science (Rahmani et al., 2018).

Future Directions

The development of new compounds with antimicrobial and other biological activities is a major focus of medicinal chemistry . Compounds like “4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine” could potentially be explored for their biological activities and therapeutic potential.

properties

IUPAC Name

4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6/c1-5-4-6(2)11-8(10-5)13-9-12-7(3)14-15-9/h4H,1-3H3,(H2,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAWETSAVXSBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323030
Record name 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-dimethyl-N-(5-methyl-4H-1,2,4-triazol-3-yl)pyrimidin-2-amine

CAS RN

85460-38-4
Record name 4,6-dimethyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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